molecular formula C14H20N6 B6966034 3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole

3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole

Cat. No.: B6966034
M. Wt: 272.35 g/mol
InChI Key: WSOFWROBUWBKLL-UHFFFAOYSA-N
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Description

3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

3,5-dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-3-19-9(2)16-17-12(19)8-20-14(11-6-7-11)15-13(18-20)10-4-5-10/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOFWROBUWBKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1CN2C(=NC(=N2)C3CC3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Final Assembly: The final step involves the coupling of the triazole ring with the cyclopropyl groups under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted triazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The cyclopropyl groups may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar core structure but lacking the cyclopropyl groups.

    3,5-Dimethyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole: A similar compound with methyl groups instead of cyclopropyl groups.

Uniqueness

3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole is unique due to the presence of cyclopropyl groups, which impart distinct chemical properties and potential applications. The cyclopropyl groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.

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